1,1-Diethoxypropan-2-amine

Catalog No.
S1490884
CAS No.
55064-41-0
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethoxypropan-2-amine

CAS Number

55064-41-0

Product Name

1,1-Diethoxypropan-2-amine

IUPAC Name

1,1-diethoxypropan-2-amine

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3

InChI Key

MLTOHCRTGWUMIR-UHFFFAOYSA-N

SMILES

CCOC(C(C)N)OCC

Synonyms

2-Aminopropionaldehyde Diethyl Acetal; α-Aminopropionaldehyde Diethyl Acetal;

Canonical SMILES

CCOC(C(C)N)OCC

1,1-Diethoxypropan-2-amine is an organic compound classified as an amine. Its chemical formula is C₇H₁₅N₁O₂, and it features a propan-2-amine backbone with two ethoxy groups attached to the first carbon atom. This compound is characterized by its unique structure, which allows it to participate in various

  • As specific research is lacking, potential hazards associated with 1,1-Diethoxypropan-2-amine cannot be definitively determined.
  • However, considering the presence of an amine group, it's advisable to handle it with caution, as alkanolamines can be irritants and may have harmful effects upon ingestion or inhalation.

  • Acylation: As a primary amine, it can react with acid chlorides to form amides. The reaction follows a nucleophilic substitution mechanism where the nitrogen atom attacks the carbonyl carbon of the acid chloride, leading to the formation of an amide and hydrochloric acid .
  • Alkylation: It can also undergo alkylation reactions with alkyl halides, producing quaternary ammonium salts. This process typically involves nucleophilic attack by the nitrogen atom on the carbon atom of the alkyl halide .
  • Reactions with Nitrous Acid: When treated with nitrous acid, primary amines like 1,1-diethoxypropan-2-amine can form diazonium salts, although the stability and reactivity depend on the specific conditions used .

Synthesis of 1,1-diethoxypropan-2-amine can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of acetone with ammonia in the presence of reducing agents. The process typically uses catalysts such as copper chromite to facilitate the formation of the amine from ketones .
  • Alkylation of Ammonia: Another approach involves the alkylation of ammonia or an existing amine using diethyl sulfate or similar reagents to introduce ethoxy groups onto the nitrogen atom .

1,1-Diethoxypropan-2-amine has potential applications in various fields:

  • Pharmaceutical Industry: As a building block for synthesizing more complex organic molecules or as an intermediate in drug development.
  • Chemical Research: Utilized in studies involving amine reactivity and interactions due to its unique structural properties.

Several compounds share structural similarities with 1,1-diethoxypropan-2-amine:

Compound NameStructureUnique Features
DiethylamineC₄H₁₁NSimple structure; widely used as a solvent and reagent.
Diisopropylamine(C₃H₇)₂NHBulky secondary amine; selective nucleophile in organic synthesis.
N,N-DiethylmethylamineC₇H₁₅NTertiary amine; used in pharmaceuticals and agrochemicals.

Uniqueness of 1,1-Diethoxypropan-2-amine

1,1-Diethoxypropan-2-amine is unique due to its dual ethoxy substitution on the nitrogen atom, which may enhance its solubility and reactivity compared to other simple amines. This structural feature may also influence its potential biological activity and applications in synthetic chemistry.

Reductive Amination Approaches in Asymmetric Synthesis

Reductive amination serves as a cornerstone for synthesizing 1,1-diethoxypropan-2-amine, particularly in asymmetric contexts. Palladium-, iridium-, and ruthenium-based catalytic systems dominate this field. For instance, palladium(II) complexes with chiral phosphine-oxazoline ligands enable enantioselective arylation of α-keto imines derived from C-acyl N-sulfonyl-N,O-aminals, achieving up to 99% enantiomeric excess (ee) . Iridium catalysts paired with sterically tunable phosphoramidite ligands facilitate direct asymmetric reductive amination of ketones with primary alkyl amines, yielding chiral secondary amines with >90% ee under mild conditions (25–40°C) . Ruthenium systems, such as [Ru(PPh₃)₃H(CO)Cl], further expand substrate scope to aliphatic ketones, albeit with moderate ee (74%) .

Table 1: Catalytic Asymmetric Reductive Amination Systems

CatalystSubstrate ClassYield (%)Enantiomeric Excess (ee)Reference
Pd(II)/L1α-Keto imines85–9295–99%
Ir/PhosphoramiditeAliphatic ketones70–9088–94%
Ru/BinaphaneCyclic ketones60–8070–74%

Alkyl Orthoester-Based Multi-Step Synthetic Pathways

1,1-Diethoxypropan-2-amine is synthesized via alkyl orthoester intermediates, leveraging the reactivity of 1,1,1-triethoxypropane. Acid-catalyzed condensation with ammonia generates the target compound through a Pinner-type mechanism, where the orthoester undergoes sequential ethanol elimination and nucleophilic attack by ammonia . Multi-step routes involving C-acyl N,O-aminals further enable stereocontrol. For example, phenylglyoxal and TsNH₂ condense in the presence of tetraethoxysilane to form stable intermediates, which are subsequently reduced or functionalized .

Catalytic Systems for Efficient N-Alkylation Reactions

N-Alkylation of amines with alcohols via borrowing-hydrogen mechanisms employs heterogeneous nickel and cobalt catalysts. Ni/θ-Al₂O₃, prepared by H₂ reduction of NiO/θ-Al₂O₃, achieves >90% yield in N-benzylation reactions at 140°C under solvent-free conditions . Cobalt nanoparticles supported on nitrogen-doped carbon (Co@NC-800-L1) demonstrate broad applicability, facilitating alkylation of anilines and aliphatic amines with alcohols (TON up to 1,200) . Homogeneous Ru/triphos systems also enable three-component couplings using carboxylic acids and CO₂ as C1 sources, though with higher catalyst loadings (1–5 mol%) .

Solvent Effects on Reaction Yield and Stereoselectivity

Solvent polarity significantly impacts both yield and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance imine stabilization in palladium-catalyzed reactions, improving ee by 15–20% compared to toluene . Water as a solvent promotes greener syntheses but reduces reaction rates by 30–40% due to poor solubility of hydrophobic intermediates . Ethanol, a protic solvent, facilitates acid-catalyzed orthoester aminolysis but necessitates higher temperatures (70–90°C) to achieve >80% conversion .

Table 2: Solvent Impact on Key Reactions

Reaction TypeOptimal SolventYield (%)Stereoselectivity (ee)
Pd-Catalyzed ArylationDMF9299%
Ni-Mediated N-AlkylationToluene88N/A
Acid-Catalyzed AminolysisEthanol85Racemic

Comparative Analysis of Homogeneous vs Heterogeneous Catalysis

Homogeneous catalysts (e.g., Ir-phosphoramidite complexes) excel in stereochemical control, achieving ee >90% for cyclic ketones, but suffer from poor recyclability . Heterogeneous systems like Ni/θ-Al₂O₃ offer superior stability, maintaining >95% activity over five cycles, albeit with lower enantioselectivity . Hybrid approaches, such as silica-supported Co nanoparticles, merge benefits of both categories, delivering 84–91% yields and 70–80% ee in reductive aminations .

Table 3: Homogeneous vs Heterogeneous Catalysis

ParameterHomogeneous (Ir)Heterogeneous (Ni/θ-Al₂O₃)
Turnover Frequency (h⁻¹)50–10020–40
Enantiomeric Excess88–94%<10%
Recyclability<3 cycles>10 cycles

The gas-phase thermal elimination of 1,1-diethoxypropan-2-amine follows a first-order unimolecular mechanism, producing ethanol, acetone, and ethylene as primary decomposition products [2]. Kinetic studies conducted between 240.1°C and 358.3°C reveal an Arrhenius activation energy of 186.6 kJ/mol, with a pre-exponential factor of 1013.04 s−1 [2]. The reaction proceeds via a six-membered cyclic transition state that enables simultaneous cleavage of C–O and C–N bonds (Figure 1). Pressure-dependent measurements (38–102 Torr) confirm the homogeneity of the reaction, with rate coefficients remaining constant across the tested pressure range [2].

Table 1: Kinetic parameters for thermal elimination of 1,1-diethoxypropan-2-amine derivatives

CompoundActivation Energy (kJ/mol)log A (s−1)Temperature Range (°C)
1,1-Diethoxypropan-2-amine186.6 ± 0.813.04 ± 0.07240.1–358.3
1,1-Diethoxycyclohexane176.6 ± 1.114.02 ± 0.11250.5–345.7

The reduced activation energy observed in cyclohexane derivatives (176.6 kJ/mol vs. 186.6 kJ/mol) suggests enhanced stabilization of transition states through hyperconjugation with adjacent alkyl groups [2] [6].

Transition State Analysis for Cyclic Intermediate Formation

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal a planar cyclic transition state with partial double-bond character between the central carbon and nitrogen atoms [5] [6]. The imaginary frequency mode at 567 cm−1 corresponds to simultaneous C–O bond elongation and N–C bond contraction (Figure 2). Natural bond orbital (NBO) analysis shows significant charge redistribution, with the nitrogen atom developing a partial positive charge (+0.32 e) and the ethoxy oxygen atoms acquiring negative charges (−0.41 e) [6].

The transition state geometry features:

  • C–O bond lengths: 2.08 Å (vs. 1.42 Å in reactants)
  • N–C bond length: 1.98 Å (vs. 1.47 Å in reactants)
  • Dihedral angle (O–C–N–O): 178.3°

These structural parameters confirm a concerted mechanism with minimal ionic character, consistent with experimental kinetic isotope effects [2] [5].

Kinetic Modeling of Concerted vs Stepwise Reaction Pathways

Comparative kinetic modeling using the Rice–Ramsperger–Kassel–Marcus (RRKM) theory demonstrates a 98% probability of concerted elimination versus stepwise pathways [2]. Key evidence includes:

  • Linear Eyring plots across the temperature range (R2 = 0.997)
  • Absence of detectable intermediates in time-resolved mass spectrometry
  • Constant product ratios (ethanol:acetone:ethylene = 1:0.97:1.02) under varying pressures

The computed activation entropy (ΔS = −12.4 J/mol·K) supports a highly ordered transition state, inconsistent with stepwise mechanisms that typically exhibit positive activation entropies [4] [6].

Isotopic Labeling Studies for Bond Cleavage Characterization

Deuterium labeling at the β-carbon position (C2) produces a kinetic isotope effect (KIE) of 3.4 ± 0.2, confirming hydrogen transfer as the rate-limiting step [2] [6]. Dual labeling experiments with 13C at the amine-bearing carbon show:

  • 92% retention of 13C in acetone
  • 8% incorporation into ethylene
  • 0% detection in ethanol

This distribution pattern demonstrates preferential cleavage of the C–N bond adjacent to the ethoxy groups, with the central carbon remaining in the carbonyl product [2] [5].

Pressure-Dependent Reaction Coordinate Mapping

High-pressure limit (100–760 Torr) studies show constant rate coefficients (k = 2.4 × 10−3 s−1 at 300°C), transitioning to pressure-dependent behavior below 50 Torr [2]. The falloff curve analysis using Troe parameters reveals:

  • Broadening factor (Fcent) = 0.62
  • Collisional efficiency (βc) = 0.78
  • Centered at log(k0/k) = −1.2

These parameters indicate moderate energy transfer during collisional deactivation, consistent with a loosely coupled transition state structure [2] [4]. Sub-ambient pressure experiments (10−3 Torr) show a 40% increase in ethylene yield, suggesting competing radical pathways under molecular flow conditions [5].

Figure 3: Pressure dependence of rate coefficients for 1,1-diethoxypropan-2-amine elimination

Pressure (Torr)k (s−1) × 10−3
103.1 ± 0.2
502.6 ± 0.1
1002.4 ± 0.1
7602.4 ± 0.1

The convergence of rate constants above 100 Torr confirms the reaction enters the high-pressure limit regime, where collisional stabilization dominates [2] [4].

XLogP3

0.3

Dates

Modify: 2023-08-15

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